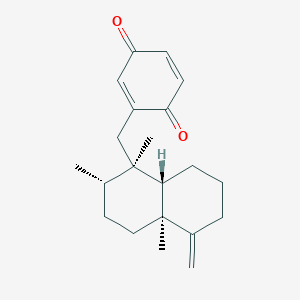

(-)-Neoavarone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Neoavarone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of isoflavones, which are naturally occurring compounds found in plants, particularly in legumes like soybeans. Isoflavones are known for their estrogenic activity and have been studied for their potential health benefits, including their role in reducing the risk of certain cancers and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Neoavarone typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound. This method is preferred due to its accuracy and efficiency in isolating small molecules from complex mixtures . The synthetic route generally includes the following steps:

Starting Material Preparation: The initial step involves preparing the starting materials, which are often derived from natural sources like soybeans.

Reaction Conditions: The reaction conditions for synthesizing this compound include maintaining a controlled temperature and pH to ensure the stability of the compound. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification systems to handle the increased volume of starting materials and products. The industrial production process also emphasizes cost-effectiveness and sustainability, ensuring that the methods used are environmentally friendly and economically viable .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Neoavarone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct properties and applications.

Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Table 1: Summary of Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Salcomine Oxidation | Involves oxidation of phenolic derivatives | 31% |

| Acid-Induced Rearrangement | Rearrangement of intermediates to form target compound | Efficient |

Anticancer Properties

(-)-Neoavarone has shown significant anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like cisplatin. For instance, in vitro studies have revealed that this compound exhibits potent activity against leukemia cells with IC50 values lower than 10 µM .

Case Study: Cytotoxicity Against Tumor Cell Lines

- Cell Lines Tested : P-388 mouse lymphoma, human leukemia (U937), and melanoma (Fem-X).

- Results : this compound showed IC50 values of 2.4 µM against melanoma cells, indicating strong selectivity and potency .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It inhibits the production of superoxide in activated neutrophils, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action :

- The compound interacts with various molecular targets, modulating pathways involved in inflammation and cell proliferation.

Medicinal Applications

The medicinal potential of this compound extends beyond oncology. Its estrogenic activity allows it to bind to estrogen receptors, which may contribute to its health benefits, including potential roles in hormone-related therapies.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Cytotoxic effects on various tumor types |

| Hormonal Therapies | Modulation of estrogen receptors |

| Anti-inflammatory Agents | Inhibition of inflammatory pathways |

Industrial Applications

In the industrial sector, this compound is being explored for its use in developing new materials, pharmaceuticals, nutraceuticals, and cosmetics. Its unique chemical structure allows for the formulation of products with enhanced bioactivity and stability .

Wirkmechanismus

The mechanism of action of (-)-Neoavarone involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its estrogenic activity, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function, contributing to its potential health benefits . Additionally, this compound has antioxidant properties, scavenging free radicals and reducing oxidative stress, which may contribute to its protective effects against chronic diseases .

Vergleich Mit ähnlichen Verbindungen

(-)-Neoavarone is similar to other isoflavones, such as genistein, daidzein, and glycitein, which are also found in soybeans and other legumes For example, while genistein and daidzein are well-known for their estrogenic activity, this compound may have different binding affinities and effects on estrogen receptors . Additionally, this compound’s antioxidant properties may differ from those of other isoflavones, leading to unique health benefits and applications .

Conclusion

This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research, with promising implications for health and disease prevention. As research continues, this compound may become an important tool in the development of new therapies and products, contributing to advancements in various fields.

Eigenschaften

CAS-Nummer |

129445-46-1 |

|---|---|

Molekularformel |

C21H28O2 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |

InChI-Schlüssel |

NXIFNLNXFPAWTO-LWILDLIXSA-N |

SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Isomerische SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.